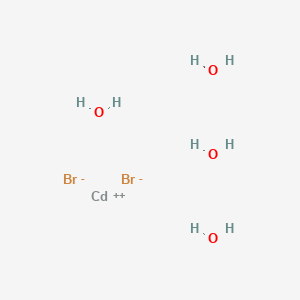

Cadmium bromide xhydrate

Description

Properties

CAS No. |

13464-92-1 |

|---|---|

Molecular Formula |

Br2CdH2O |

Molecular Weight |

290.24 g/mol |

IUPAC Name |

cadmium(2+);dibromide;hydrate |

InChI |

InChI=1S/2BrH.Cd.H2O/h2*1H;;1H2/q;;+2;/p-2 |

InChI Key |

UOZORFAVQRTUEC-UHFFFAOYSA-L |

Canonical SMILES |

O.[Br-].[Br-].[Cd+2] |

Pictograms |

Irritant; Environmental Hazard |

Synonyms |

CADMIUM BROMIDE; CADMIUM BROMIDE HYDRATE; CADMIUM BROMIDE TETRAHYDRATE; CADMIUM (II) BROMIDE, HYDROUS; CADMIUM BROMIDE, REAGENT GRADE; CADMIUM BROMIDE 4-HYDRATE; CADMIUM BROMIDE, TETRAHYDRATE REAGENT; cadmium bromide tetrahydrate, reagent grade |

Origin of Product |

United States |

Foundational & Exploratory

The Crystal Structure of Cadmium Bromide Tetrahydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the crystal structure of cadmium bromide tetrahydrate (CdBr₂·4H₂O), a compound of interest in the synthesis of advanced materials such as quantum dots and coordination polymers.[1] Understanding its precise atomic arrangement is fundamental to controlling the stoichiometry, morphology, and functional properties of these resulting nanomaterials and coordination complexes. This document moves beyond a simple description of the structure to explain the underlying principles of its formation and the experimental methodology used for its characterization.

Executive Summary: The Architecture of a Hydrated Metal Halide

Cadmium bromide tetrahydrate crystallizes as a well-defined, ordered structure rather than a simple mixture of salt and water. X-ray crystallography studies have revealed that it forms a polymeric structure.[2] The fundamental repeating unit consists of cadmium (II) ions octahedrally coordinated by four bromine atoms and two water molecules. These octahedra link together to form infinite chains, which are then interconnected by a network of hydrogen bonds involving the additional water molecules of hydration. This intricate arrangement dictates the compound's physical and chemical properties, including its solubility and thermal stability.

The Crystal Structure of CdBr₂·4H₂O: An Empirical Determination

The definitive crystal structure of cadmium bromide tetrahydrate was determined by single-crystal X-ray diffraction.[3] The analysis revealed an orthorhombic crystal system, which is characterized by three unequal axes at right angles.

The crystallographic data are summarized in the table below:

| Parameter | Value | Source |

| Chemical Formula | CdBr₂·4H₂O | [4] |

| Molecular Weight | 344.28 g/mol | [4] |

| Crystal System | Orthorhombic | [3] |

| Space Group | Pnnm | [3] |

| Unit Cell Dimensions | a = 12.594(5) Å | [3] |

| b = 7.551(4) Å | [3] | |

| c = 4.002(4) Å | [3] | |

| Appearance | White to yellowish crystals | [5] |

| Solubility | Soluble in water and ethanol | [6] |

The Cadmium Coordination Environment and Polymeric Structure

At the heart of the crystal structure is the cadmium(II) ion's coordination geometry. Each cadmium ion is octahedrally coordinated, forming a stable [CdBr₄(H₂O)₂] unit.[3][7] This arrangement is typical for cadmium, which, due to its d¹⁰ electron configuration, often exhibits coordination numbers of 4, 5, or 6, with octahedral geometry being very common.[7]

The structure is not composed of discrete molecules but rather of infinite one-dimensional chains. These chains are formed by the sharing of edges between adjacent [CdBr₄(H₂O)₂] octahedra.[3] The chains propagate along the[8] crystallographic axis. The remaining two water molecules per formula unit are not directly bonded to the cadmium centers but act as interstitial water of crystallization, linking the polymeric chains together through a network of hydrogen bonds.[2] This hydrogen bonding network is crucial for the stability of the overall three-dimensional crystal lattice.

Caption: Coordination environment of Cd²⁺ and polymeric chain linkage.

Experimental Protocol: Synthesis and Crystallization

The synthesis and crystallization of single crystals of cadmium bromide tetrahydrate suitable for X-ray diffraction is a critical prerequisite for its structural determination. The methodology is based on the temperature-dependent solubility of the salt in water.

Rationale for Method Selection

Slow evaporation from a saturated solution at a constant temperature is a well-established method for growing high-quality single crystals.[3] This technique allows the system to remain close to equilibrium, promoting the ordered arrangement of ions and water molecules into a crystalline lattice rather than rapid precipitation of an amorphous solid or polycrystalline powder. Ambient temperature is chosen to prevent the formation of lower hydrates or the anhydrous salt.

Step-by-Step Protocol

-

Preparation of Saturated Solution: Add anhydrous cadmium bromide (CdBr₂) powder to a beaker containing deionized water at room temperature (approx. 20-25°C). Stir continuously until no more solid dissolves, ensuring a saturated solution is achieved with a small amount of excess solid remaining.

-

Filtration: Filter the saturated solution using standard laboratory filter paper to remove any undissolved solid and other particulate impurities. This step is crucial to prevent unwanted nucleation sites during crystal growth.

-

Crystallization: Transfer the clear, saturated filtrate to a clean crystallizing dish. Cover the dish with perforated parafilm or a watch glass slightly ajar. This allows for slow evaporation of the solvent.

-

Incubation: Place the dish in a location with minimal vibration and stable ambient temperature.

-

Crystal Growth: Over a period of several days to a week, as the water slowly evaporates, the concentration of the solute will exceed saturation, leading to the formation of needle-like crystals.[3]

-

Harvesting: Once crystals of a suitable size have formed, carefully decant the remaining solution. Gently wash the crystals with a small amount of ice-cold deionized water to remove any surface impurities and then dry them on filter paper.

Conclusion and Future Directions

The crystal structure of cadmium bromide tetrahydrate is a well-defined orthorhombic system characterized by infinite polymeric chains of edge-sharing [CdBr₄(H₂O)₂] octahedra. The stability of this three-dimensional structure is reinforced by an extensive network of hydrogen bonds mediated by interstitial water molecules. A thorough understanding of this crystal structure is paramount for professionals in materials science and drug development, as it provides the foundational knowledge for the rational design and synthesis of cadmium-based coordination polymers and quantum dots. Future research may focus on how modifications to this crystal structure, through the inclusion of different ligands or guest molecules, can tune the optoelectronic properties of the resulting materials.

References

-

Leligny, H. & Monier, J. C. (1978). Structure Cristalline de CdBr₂·4H₂O. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 34(1), 5-8. [Link]

-

Wikipedia. (n.d.). Cadmium bromide. Retrieved January 12, 2026, from [Link]

-

IUCr Journals. (1978). Structure cristalline de CdBr2.4H2O. Acta Crystallographica Section B, 34, 5-8. [Link]

-

ResearchGate. (n.d.). Cadmium: Coordination Chemistry. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). Cadmium bromide tetrahydrate, 98%. Retrieved January 12, 2026, from [Link]

-

Axiom Chemicals Pvt Ltd. (n.d.). Cadmium Bromide Tetrahydrate. Retrieved January 12, 2026, from [Link]

-

Heeger Materials Inc. (n.d.). Cadmium Bromide Tetrahydrate (CdBr2·4H2O). Retrieved January 12, 2026, from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Cadmium bromide - Wikipedia [en.wikipedia.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Cadmium bromide tetrahydrate, 98% | Br2CdH8O4 | CID 71311325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Speciality Chemicals Manufacturer Exporter Supplier from Vadodara India [axiomchemicals.in]

- 6. heegermaterials.com [heegermaterials.com]

- 7. researchgate.net [researchgate.net]

- 8. Water of crystallization - Wikipedia [en.wikipedia.org]

Introduction: The Significance of Cadmium Bromide Hydrates

An In-depth Technical Guide to the Synthesis and Characterization of Cadmium Bromide Tetrahydrate

This guide provides a comprehensive technical overview for the synthesis and characterization of cadmium bromide tetrahydrate (CdBr₂·4H₂O). It is intended for researchers, chemists, and materials scientists who require a deep, practical understanding of the methodologies involved in preparing and validating this important inorganic compound. We will move beyond simple procedural lists to explore the scientific rationale behind key steps, ensuring a robust and reproducible experimental design.

Cadmium bromide (CdBr₂) is an inorganic salt that is notable for its hygroscopic nature, readily forming hydrates in the presence of moisture.[1][2] The most common and stable hydrate under ambient conditions is cadmium bromide tetrahydrate, CdBr₂·4H₂O.[2][3] While the anhydrous form has its applications, the tetrahydrate is a crucial precursor in various fields. It serves as a source of cadmium ions for the synthesis of advanced materials, including cadmium-based quantum dots (like CdZnS) and coordination polymers with non-linear optical properties.[4][5] Its use also extends to photography, lithography, and engraving.[4][6][7]

A precise understanding of the synthesis to obtain a specific hydrate, and the analytical techniques to confirm its identity, purity, and stoichiometry, is paramount for successful research and development. This guide provides the foundational knowledge to achieve that precision.

Synthesis of Cadmium Bromide Tetrahydrate (CdBr₂·4H₂O)

The synthesis of the tetrahydrate is most reliably achieved through the crystallization of anhydrous cadmium bromide from an aqueous solution. The high solubility of CdBr₂ in water allows for the straightforward formation of a saturated solution from which the tetrahydrate can be precipitated upon cooling or solvent evaporation.[2]

Causality of Experimental Choices:

-

Starting Material: While one could start from cadmium metal and bromine vapor to produce anhydrous CdBr₂, using commercially available high-purity anhydrous CdBr₂ is safer and more direct for lab-scale synthesis of the hydrate.[8]

-

Solvent: Deionized water is the solvent of choice due to the high solubility of cadmium bromide and the goal of forming a hydrate.

-

Temperature Control: Solubility is temperature-dependent. Heating the solution ensures complete dissolution and allows for the creation of a supersaturated solution upon cooling, which is the driving force for crystallization. Slow cooling is preferred to promote the growth of larger, well-defined crystals rather than a fine precipitate.

-

Isolation and Drying: Filtration is a standard method for separating the solid crystals from the mother liquor. The choice of washing solvent (ice-cold deionized water) is critical; it removes soluble impurities without significantly re-dissolving the product. Drying must be done under conditions that do not lead to the efflorescence (loss of water of hydration) of the product.

Experimental Workflow: Synthesis of CdBr₂·4H₂O

Caption: Workflow for the synthesis of Cadmium Bromide Tetrahydrate.

Detailed Protocol: Synthesis of CdBr₂·4H₂O

-

Dissolution: In a fume hood, carefully weigh 27.22 g (0.1 mol) of anhydrous cadmium bromide (CdBr₂) and transfer it to a 250 mL Erlenmeyer flask. Add 50 mL of deionized water.

-

Heating: Gently warm the mixture on a hot plate with magnetic stirring to approximately 40-50°C until all the solid has dissolved completely. Avoid boiling.

-

Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. As the solution cools, colorless crystals of CdBr₂·4H₂O will begin to form.

-

Yield Maximization: To maximize the yield, place the flask in an ice bath for 30-60 minutes.

-

Filtration: Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of ice-cold deionized water. Decant the supernatant and then transfer the crystalline slurry to the funnel.

-

Washing: With the vacuum applied, wash the crystals with two small portions (5-10 mL each) of ice-cold deionized water to remove any remaining soluble impurities.

-

Drying: Break the vacuum and transfer the crystalline cake to a watch glass. Gently break up the crystals and place them in a desiccator containing a mild desiccant (e.g., Drierite) at room temperature. Allow the product to dry until a constant weight is achieved. The final product is CdBr₂·4H₂O.[9]

-

Storage: Transfer the dry, crystalline product to a well-sealed container to prevent dehydration or absorption of additional moisture.[4]

Physicochemical Characterization

Once synthesized, a rigorous characterization is essential to confirm the identity, purity, and stoichiometry of the compound.

Quantitative Data Summary

| Property | Cadmium Bromide (Anhydrous) | Cadmium Bromide Tetrahydrate |

| CAS Number | 7789-42-6[2] | 13464-92-1[2] |

| Molecular Formula | CdBr₂ | CdBr₂·4H₂O[5] |

| Molar Mass | 272.22 g/mol [1] | 344.28 g/mol [5][10] |

| Appearance | White to yellowish hygroscopic solid[1][8] | White crystalline powder[4][10] |

| Density | 5.192 g/cm³[2] | 3.04 g/cm³ (calculated)[2] |

| Melting Point | 568 °C[2][6] | 36 °C (transitions)[10][11] |

| Boiling Point | 844 °C[2][6] | Decomposes |

| Water Solubility | 98.8 g/100 mL at 20 °C[2] | Highly soluble[4] |

| Crystal Structure | Rhombohedral, R-3m[1] | Polymeric with bridging bromides[1][2] |

Key Characterization Techniques

A multi-technique approach is necessary for unambiguous characterization. The logical flow involves confirming the crystalline phase (XRD), determining the hydration state (TGA), and verifying the chemical bonds (Spectroscopy).

Characterization Logic

Caption: Logical workflow for the characterization of cadmium bromide hydrates.

X-Ray Diffraction (XRD)

Principle: XRD is a non-destructive technique that provides detailed information about the crystallographic structure of a material.[12] When a crystalline sample is irradiated with X-rays, the atoms diffract the X-rays in specific directions, creating a unique diffraction pattern. This pattern serves as a fingerprint for the crystalline phase, allowing for identification and confirmation of the structure.[13]

Application to CdBr₂·4H₂O: Powder XRD (PXRD) is ideal for routine analysis. The diffraction pattern of the synthesized product can be compared to reference patterns from crystallographic databases to confirm the formation of the tetrahydrate phase and rule out the presence of anhydrous CdBr₂ or other impurities. The anhydrous form has a rhombohedral crystal structure, while the tetrahydrate features a distinct polymeric structure with bridging bromide ligands, leading to fundamentally different diffraction patterns.[1][2]

Protocol: Powder X-Ray Diffraction (PXRD) Analysis

-

Sample Preparation: Finely grind a small amount (10-20 mg) of the dried CdBr₂·4H₂O crystals using an agate mortar and pestle to ensure random orientation of the crystallites.

-

Mounting: Pack the resulting powder into a sample holder, ensuring a flat and level surface.

-

Data Acquisition: Place the sample holder in the diffractometer. Set the instrument parameters (e.g., Cu Kα radiation, 2θ scan range from 5° to 70°, step size of 0.02°).

-

Analysis: Run the scan to obtain the diffraction pattern.

-

Phase Identification: Process the raw data (background subtraction, peak identification) and compare the resulting peak positions (2θ values) and intensities with a reference pattern for CdBr₂·4H₂O from a database (e.g., ICDD PDF).

Thermal Analysis (TGA/DSC)

Principle: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. Together, they provide quantitative information about thermal events like dehydration, decomposition, and melting.

Application to CdBr₂·4H₂O: TGA is the definitive method for determining the number of water molecules in the hydrate. As the sample is heated, the water of hydration is driven off, resulting in a quantifiable mass loss. For CdBr₂·4H₂O, a total mass loss corresponding to four molecules of water is expected. The theoretical mass loss can be calculated as:

Mass % H₂O = (4 × Molar Mass of H₂O) / (Molar Mass of CdBr₂·4H₂O) × 100% Mass % H₂O = (4 × 18.015) / 344.28 × 100% ≈ 20.93%

The DSC curve will show endothermic peaks corresponding to the energy required for each dehydration step and a final sharp endotherm at the melting point of the now-anhydrous CdBr₂.

Protocol: Thermogravimetric Analysis (TGA)

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature using appropriate standards.

-

Sample Preparation: Accurately weigh 5-10 mg of the CdBr₂·4H₂O sample into a TGA pan (typically alumina or platinum).

-

Analysis Parameters: Place the pan in the TGA furnace. Program the instrument to heat the sample from ambient temperature to 600 °C at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen gas flow at 50 mL/min).

-

Data Analysis: Record the mass vs. temperature curve. Determine the percentage mass loss in the dehydration region (typically below 200 °C). Compare the experimental mass loss to the theoretical value of 20.93% to confirm the stoichiometry of the tetrahydrate.

Spectroscopic Analysis

Principle: Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. Specific chemical bonds vibrate at characteristic frequencies, providing a molecular fingerprint of the compound.

Application to CdBr₂·4H₂O: The spectra of CdBr₂·4H₂O will exhibit distinct features confirming its composition.

-

Water of Hydration: Broad absorption bands in the FTIR spectrum between 3000 and 3600 cm⁻¹ (O-H stretching) and a sharper band around 1600-1630 cm⁻¹ (H-O-H bending) are definitive proof of the presence of water.

-

Cadmium-Bromide Bonds: In the far-IR or Raman spectrum, the Cd-Br stretching vibrations are expected at low frequencies (e.g., below 250 cm⁻¹).[1] These bands can be used to study the coordination environment of the cadmium ion.

Conclusion

The successful synthesis and validation of cadmium bromide tetrahydrate are predicated on a methodical approach to both its preparation and its analysis. Crystallization from an aqueous solution provides a reliable route to high-purity CdBr₂·4H₂O. A comprehensive characterization strategy, employing a combination of X-ray diffraction, thermal analysis, and vibrational spectroscopy, is essential for unequivocally confirming the material's phase, stoichiometry, and chemical integrity. This guide provides the technical foundation and procedural details necessary for researchers to confidently produce and validate this versatile chemical precursor for its many applications in modern science and technology.

References

- Vertex AI Search. (n.d.). Cadmium bromide (CdBr2) properties. Retrieved January 12, 2026.

-

CORE. (n.d.). BAND SPECTRUM OF CADMIUM BROMIDE. Retrieved January 12, 2026, from [Link].

-

National Institutes of Health. (n.d.). Cadmium bromide | CdBr2 | CID 9816930. PubChem. Retrieved January 12, 2026, from [Link].

-

Wikipedia. (n.d.). Cadmium bromide. Retrieved January 12, 2026, from [Link].

-

ResearchGate. (2019). Solubility Phase Diagrams of ternary systems of CsCl–CdCl2–H2O and CsBr–CdBr2–H2O at T = 298.1 K and the thermodynamic properties of the new solid phase compounds. Retrieved January 12, 2026, from [Link].

-

Heeger Materials Inc. (n.d.). Cadmium Bromide Tetrahydrate | CdBr2·4H2O | CAS 13464-92-1. Retrieved January 12, 2026, from [Link].

-

PubMed. (2008). Growth, characterization, vibrational spectroscopic and thermal studies of a new metallorganic non-linear optical crystal-Bisthiourea cadmium bromide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved January 12, 2026, from [Link].

-

ResearchGate. (n.d.). Synthesis of the title compound. Retrieved January 12, 2026, from [Link].

-

OSTI.GOV. (1988). Vibrational spectral studies of solutions at elevated temperatures and pressures. X. Raman spectral study of aqueous cadmium bromide solutions at 25 and 200/sup 0/C. Retrieved January 12, 2026, from [Link].

-

FUNCMATER. (n.d.). Cadmium bromide hydrate (CdBr2•xH2O)-Crystalline. Retrieved January 12, 2026, from [Link].

-

HiMedia Laboratories. (n.d.). Cadmium bromide anhydrous, Hi-LR™. Retrieved January 12, 2026, from [Link].

-

Watson International Ltd. (n.d.). Cadmium bromide (CdBr2.4H2O) CAS 13464-92-1. Retrieved January 12, 2026, from [Link].

-

Ereztech. (n.d.). Cadmium Bromide Tetrahydrate | CdBr2 · 4H2O. Retrieved January 12, 2026, from [Link].

-

Axiom Chemicals Private Limited. (n.d.). Cadmium Bromide Tetrahydrate. Retrieved January 12, 2026, from [Link].

-

ResearchGate. (2012). New Spectrophotometric Method for Determination of Cadmium. Retrieved January 12, 2026, from [Link].

-

ResearchGate. (2002). Phase equilibrium diagram of the system silver bromide - cadmium dibromide. Retrieved January 12, 2026, from [Link].

-

ResearchGate. (n.d.). Phase diagram of the AgBr ^ CdBr 2 system; thermal events registered by.... Retrieved January 12, 2026, from [Link].

-

AMERICAN ELEMENTS. (n.d.). Cadmium Bromide Hydrate. Retrieved January 12, 2026, from [Link].

-

Dalal Institute. (n.d.). Phase Diagram for Two Completely Miscible Components Systems. Retrieved January 12, 2026, from [Link].

-

S. Chand Publishing. (n.d.). The Phase Rule. Retrieved January 12, 2026, from [Link].

-

Springer. (n.d.). X-Ray Diffraction Crystallography: Introduction, Examples and Solved Problems. Retrieved January 12, 2026, from [Link].

-

MDPI. (2013). X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. Crystals. Retrieved January 12, 2026, from [Link].

Sources

- 1. webqc.org [webqc.org]

- 2. Cadmium bromide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [guidechem.com]

- 5. Cadmium bromide 98 13464-92-1 [sigmaaldrich.com]

- 6. Cadmium bromide | CdBr2 | CID 9816930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. heegermaterials.com [heegermaterials.com]

- 8. Cadmium bromide anhydrous, Hi-LR™ [himedialabs.com]

- 9. Cadmium Bromide Tetrahydrate - Chromium (II) Bromide and Cobalt (II) Bromide Anhydrous [axiomlithium.com]

- 10. Cadmium Bromide Tetrahydrate - ProChem, Inc. [prochemonline.com]

- 11. CADMIUM BROMIDE TETRAHYDRATE | 13464-92-1 [amp.chemicalbook.com]

- 12. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of Cadmium Bromide and Its Hydrates in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of cadmium bromide (CdBr₂) and its hydrated forms in various organic solvents. Understanding these solubility characteristics is crucial for a range of applications, from the synthesis of novel materials and coordination complexes to its use in photography and lithography. This document moves beyond a simple recitation of data, offering insights into the underlying chemical principles that govern solubility and providing actionable experimental protocols.

The Critical Role of Solvation: Understanding the "Why"

The solubility of an ionic compound like cadmium bromide in an organic solvent is not a simple dissolution process. It is a nuanced interplay of thermodynamics, solvent-solute interactions, and the formation of coordination complexes. A fundamental grasp of these principles is essential for predicting and controlling solubility in experimental and industrial settings.

The process is governed by the Gibbs free energy of dissolution (ΔG_sol), which is a function of the enthalpy (ΔH_sol) and entropy (ΔS_sol) of the process. A negative ΔG_sol, indicating a spontaneous process, is favored by a negative ΔH_sol (exothermic dissolution) and a positive ΔS_sol (increased disorder).

The primary driver of cadmium bromide's solubility in polar organic solvents is the formation of stable coordination complexes.[1] Cadmium(II) is a soft Lewis acid, readily interacting with soft and borderline Lewis bases, which include the oxygen and nitrogen atoms present in many organic solvents.[2] This interaction leads to the formation of solvated ions or distinct coordination complexes, which are then dispersed in the bulk solvent.

The nature of the organic solvent plays a pivotal role. Polar protic solvents, such as alcohols, can solvate both the cadmium cation and the bromide anion through hydrogen bonding and dipole-dipole interactions. Polar aprotic solvents, like acetone and ethers, primarily solvate the cadmium cation through their lone pairs of electrons. The general trend is that cadmium bromide exhibits higher solubility in polar solvents compared to non-polar ones.[3]

Quantitative Solubility Data: A Comparative Analysis

Precise quantitative data is the cornerstone of reproducible scientific research. The following tables summarize the available solubility data for anhydrous cadmium bromide and provide qualitative information for its tetrahydrate form.

Table 1: Quantitative Solubility of Anhydrous Cadmium Bromide (CdBr₂) in Various Organic Solvents

| Solvent | Chemical Formula | Temperature (°C) | Solubility (g / 100g of solvent) |

| Methanol | CH₃OH | 0 | 9.9 |

| 15 | 13.5 | ||

| 20 | 16.2 | ||

| 25 | 18.4 | ||

| 30 | 21.1 | ||

| 40 | 24.5 | ||

| 50 | 31.0 | ||

| 60 | 43.9 | ||

| Ethanol | C₂H₅OH | 15 | 26.6 |

| 20 | 30.0 (abs.) | ||

| 30 | 33.5 (abs.) | ||

| 40 | 37.8 (abs.) | ||

| 45 | 39.3 (abs.) | ||

| 50 | 38.1 (abs.) | ||

| 60 | 30.3 (abs.) | ||

| 70 | 22.3 (abs.) | ||

| Acetone | (CH₃)₂CO | 18 | 1.559 |

| Diethyl Ether | (C₂H₅)₂O | 15 | 0.4 |

| Benzonitrile | C₇H₅N | 18 | 0.857 |

| Propylene Carbonate | C₄H₆O₃ | 25 | 0.12 |

| Hydrazine | N₂H₄ | 20 | 40 |

Table 2: Qualitative Solubility of Cadmium Bromide Tetrahydrate (CdBr₂·4H₂O) in Organic Solvents

| Solvent | Chemical Formula | Solubility |

| Ethanol | C₂H₅OH | Soluble[4][5] |

| Acetone | (CH₃)₂CO | Less soluble[4], Soluble[5] |

| Ether | (C₂H₅)₂O | Less soluble[4] |

Note: Conflicting qualitative data exists for the solubility of the tetrahydrate in some solvents. One source suggests it is insoluble in organic solvents, which may be an oversimplification.[6] Precise quantitative determination is recommended for specific applications.

The Chemistry of Interaction: Solvation and Complex Formation

The dissolution of cadmium bromide in organic solvents is intrinsically linked to the formation of coordination complexes. The solvent molecules act as ligands, coordinating to the Cd²⁺ ion. The structure and stability of these complexes dictate the overall solubility.

For instance, in methanol, cadmium bromide is known to form complexes where methanol molecules are directly coordinated to the cadmium center.[4][7] Similarly, reactions in ethanol can lead to the formation of cadmium complexes.[8] The presence of other ligands can further influence the structure of the resulting complexes.[9]

The general principle is that solvents capable of forming stable coordination complexes with cadmium(II) will be more effective at dissolving cadmium bromide. This is a key consideration when selecting a solvent for a particular application.

Caption: Dissolution and solvation of cadmium bromide in an organic solvent.

Experimental Protocol: Gravimetric Determination of Solubility

For applications requiring precise solubility data, particularly for cadmium bromide tetrahydrate where published quantitative data is scarce, experimental determination is necessary. The gravimetric method is a reliable and straightforward approach.

Principle

This method involves preparing a saturated solution of the cadmium bromide salt in the desired organic solvent at a specific temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solid solute is determined.

Materials and Apparatus

-

Cadmium bromide (anhydrous or tetrahydrate)

-

Organic solvent of interest (e.g., methanol, ethanol, acetone)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled water bath or incubator

-

Glass vials or flasks with airtight seals

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or watch glass

-

Drying oven

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of cadmium bromide to a known volume of the organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a temperature-controlled bath and allow it to equilibrate for at least 24 hours with continuous stirring or agitation. This ensures that the solution reaches equilibrium.

-

-

Sample Collection:

-

Once equilibrium is reached, carefully withdraw a known volume (e.g., 10 mL) of the supernatant using a pre-heated or pre-cooled pipette to maintain the experimental temperature.

-

Immediately filter the collected sample through a syringe filter to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean and dry evaporating dish.

-

Transfer the filtered saturated solution to the pre-weighed evaporating dish.

-

Carefully evaporate the solvent in a fume hood. For low-boiling solvents, this can be done at room temperature or with gentle heating.

-

Once the solvent has evaporated, place the evaporating dish in a drying oven at a suitable temperature (e.g., 60-80 °C) to remove any residual solvent.

-

Cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

Calculation of Solubility

The solubility can be calculated as follows:

-

Mass of solute (g): (Mass of dish + residue) - (Mass of empty dish)

-

Mass of solvent (g): (Mass of saturated solution) - (Mass of solute)

-

Solubility ( g/100g of solvent): (Mass of solute / Mass of solvent) x 100

Caption: Workflow for gravimetric solubility determination.

Conclusion and Future Perspectives

This guide has provided a detailed overview of the solubility of cadmium bromide and its tetrahydrate in organic solvents, underpinned by quantitative data, an exploration of the underlying chemical principles, and a practical experimental protocol. The solubility is fundamentally driven by the formation of coordination complexes between the cadmium ion and the solvent molecules.

For researchers and professionals in drug development and materials science, a thorough understanding of these solubility characteristics is paramount for process optimization, reaction control, and the rational design of new materials. While this guide offers a solid foundation, further research into the specific thermodynamic parameters of dissolution and a more extensive quantitative analysis of the solubility of hydrated forms of cadmium bromide would be of significant value to the scientific community.

References

-

Heeger Materials Inc. Cadmium Bromide Tetrahydrate (CdBr2·4H2O). (n.d.). Retrieved from [Link]

-

Semantic Scholar. Structure Prediction and Ultrasonic Assisted Synthesis of Coordination Compound Cadmium (II) Bromide with N,N'-diethylthiourea Ligand. (n.d.). Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9816930, Cadmium bromide. (n.d.). Retrieved from [Link]

-

PubMed. Crystal structures of di-bromido-{N-[(pyridin-2-yl-κN)methyl-idene]picolinohydrazide-κ2N',O}cadmium methanol monosolvate and di-iodido{N-[(pyridin-2-yl-κN)methyl-idene]picolinohydrazide-κ2N',O}cadmium. (2017). Retrieved from [Link]

-

Scribd. Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

-

Solubility of Things. Cadmium Bromide. (n.d.). Retrieved from [Link]

-

Wikipedia. Cadmium bromide. (n.d.). Retrieved from [Link]

-

ACS Publications. Gravimetric Methods. (2017). Retrieved from [Link]

-

J-STAGE. Potentiometric Study of Cadmium(I1) Halide and Thiocyanate Complexes in Methanol. (n.d.). Retrieved from [Link]

-

MDPI. Cadmium Complexes—A Novel Family in the Coordination Chemistry of 1,2-bis(arylimino)acenaphthenes. (n.d.). Retrieved from [Link]

-

SlideShare. Gravimetric method of analysis. (n.d.). Retrieved from [Link]

-

ScienceDirect. Gravimetric Analysis. (n.d.). Retrieved from [Link]

-

Solubility of Things. Cadmium Bromide. (n.d.). Retrieved from [Link]

-

pharmajournal.net. Determination of solubility by gravimetric method: A brief review. (n.d.). Retrieved from [Link]

-

J-STAGE. Cation Exchange Studies of Cadmium Chloride, Bromide and Iodide Complexes in Aqueous Acetone Solution. (n.d.). Retrieved from [Link]

-

RSC Publishing. Cadmium and silver complexes of a pyridine containing ligand: syntheses, structural studies, biological activity and docking studies. (2024). Retrieved from [Link]

-

American Elements. Cadmium Bromide Tetrahydrate. (n.d.). Retrieved from [Link]

-

ResearchGate. The calculated values of dissolution standard enthalpy, entropy, and... (n.d.). Retrieved from [Link]

-

ChemWhat. CADMIUM BROMIDE TETRAHYDRATE CAS#: 13464-92-1. (n.d.). Retrieved from [Link]

-

ResearchGate. Cadmium: Coordination Chemistry. (n.d.). Retrieved from [Link]

-

ResearchGate. Determination of the Solubility, Dissoiution Enthalpy and Entropy of Tda, Tmc and Tdc in Different Solvents. (n.d.). Retrieved from [Link]

-

ResearchGate. Determination of the solubility, dissolution enthalpy and entropy of suberic acid in different solvents. (n.d.). Retrieved from [Link]

-

ResearchGate. The determination of the solubility, enthalpy, and entropy of solutions of methyl Furan-2,5-Dimethylenedicarbamate and its hydrides in different solvents. (n.d.). Retrieved from [Link]

-

ResearchGate. Standard values of enthalpies of dissolution (Δ sol H°, kJ/mol) of... (n.d.). Retrieved from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 3. buy Cadmium Bromide Powder manufacturers - FUNCMATER [funcmater.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. sci-hub.ru [sci-hub.ru]

- 6. Page loading... [wap.guidechem.com]

- 7. Crystal structures of di-bromido-{ N-[(pyridin-2-yl-κ N)methyl-idene]picolinohydrazide-κ2N', O}cadmium methanol monosolvate and di-iodido{ N-[(pyridin-2-yl-κ N)methyl-idene]picolinohydrazide-κ2N', O}cadmium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

thermal decomposition pathway of cadmium bromide tetrahydrate

An In-depth Technical Guide to the Thermal Decomposition Pathway of Cadmium Bromide Tetrahydrate

Abstract

This technical guide provides a comprehensive analysis of the (CdBr₂·4H₂O). Intended for researchers, scientists, and professionals in drug development and materials science, this document elucidates the sequential degradation process, from initial dehydration to the ultimate breakdown of the anhydrous salt under different atmospheric conditions. By integrating established principles of inorganic chemistry with methodologies from thermal analysis, this guide offers a robust framework for understanding and predicting the behavior of this compound upon heating. Detailed experimental protocols for thermogravimetric analysis (TGA), differential thermal analysis (DTA), and evolved gas analysis-mass spectrometry (EGA-MS) are presented, providing a self-validating system for empirical investigation.

Introduction: The Significance of Understanding Thermal Stability

Cadmium bromide (CdBr₂) is an inorganic compound utilized in various applications, including photography, lithography, and process engraving.[1] It can exist in an anhydrous form as well as mono- and tetrahydrate forms.[2] The tetrahydrate, CdBr₂·4H₂O, is a common starting material, and its thermal stability is a critical parameter for its storage, handling, and application, particularly in processes where it is subjected to elevated temperatures. A thorough understanding of its thermal decomposition pathway is essential to prevent the unintentional release of toxic cadmium and bromine-containing fumes and to ensure process control and product purity in its applications.[1][3]

This guide provides a detailed, step-by-step examination of the thermal degradation of cadmium bromide tetrahydrate. The pathway is characterized by a multi-stage process involving initial dehydration to form the anhydrous salt, followed by the decomposition of the anhydrous cadmium bromide, the products of which are dependent on the surrounding atmosphere.

The Multi-Stage Thermal Decomposition Pathway

The thermal decomposition of cadmium bromide tetrahydrate is not a single-event process. It proceeds through a series of distinct stages, each occurring within a specific temperature range and characterized by the loss of specific components. The overall pathway can be broadly divided into two major phases: dehydration and the decomposition of the anhydrous salt.

Phase 1: Stepwise Dehydration

Cadmium bromide tetrahydrate has a relatively low melting point of 36°C, which suggests that the loss of its water of hydration begins at a low temperature.[4][5] The dehydration process is endothermic, requiring energy input to break the bonds between the water molecules and the cadmium ion. It is predicted to occur in multiple steps, a common characteristic for polyhydrated metal salts.[6]

-

Step 1: Initial Water Loss (Approx. 36°C - 80°C) The process likely begins with the loss of two water molecules to form the dihydrate.

CdBr₂·4H₂O(s) → CdBr₂·2H₂O(s) + 2H₂O(g)

-

Step 2: Formation of the Monohydrate (Approx. 80°C - 120°C) Further heating leads to the release of another water molecule.

CdBr₂·2H₂O(s) → CdBr₂·H₂O(s) + H₂O(g)

-

Step 3: Formation of Anhydrous Cadmium Bromide (Approx. 120°C - 200°C) The final water molecule is removed at a higher temperature to yield the anhydrous salt.

CdBr₂·H₂O(s) → CdBr₂(s) + H₂O(g)

The diagram below illustrates the sequential nature of the dehydration process.

Caption: Predicted stepwise dehydration of CdBr₂·4H₂O.

Phase 2: Decomposition of Anhydrous Cadmium Bromide

Once the water of hydration has been completely removed, the resulting anhydrous cadmium bromide (CdBr₂) remains stable until much higher temperatures are reached. The decomposition of anhydrous CdBr₂ is highly dependent on the atmosphere in which it is heated.

2.2.1. Decomposition in an Inert Atmosphere (e.g., Nitrogen, Argon)

In the absence of a reactive gas like oxygen, the thermal decomposition of anhydrous cadmium bromide will lead to the formation of its constituent elements. This process will occur at temperatures approaching its boiling point of 844°C.[1]

-

Decomposition Reaction (> 800°C):

CdBr₂(s/l) → Cd(g) + Br₂(g)

The products, elemental cadmium and bromine, are both volatile at this temperature and will be released as toxic fumes.

2.2.2. Decomposition in an Oxidative Atmosphere (e.g., Air)

In the presence of oxygen, the decomposition pathway is altered. Instead of forming elemental cadmium, the thermodynamically more favorable cadmium oxide is produced. This reaction is expected to occur at temperatures above the melting point of CdBr₂ (568°C).[1]

-

Oxidative Decomposition Reaction (> 570°C):

2CdBr₂(s/l) + O₂(g) → 2CdO(s) + 2Br₂(g)

The solid residue in this case would be cadmium oxide, a toxic compound, while toxic bromine gas is evolved.[1][7] Some sources report the evolution of hydrogen bromide (HBr) gas upon decomposition.[3] This is likely due to a secondary reaction between the evolved bromine and any residual or atmospheric water at high temperatures (high-temperature hydrolysis).

The overall decomposition pathway is summarized in the following diagram:

Caption: Overall thermal decomposition pathway of CdBr₂·4H₂O.

Experimental Verification: A Self-Validating Protocol

The proposed decomposition pathway can be empirically verified using a combination of thermal analysis techniques. A simultaneous TGA-DTA system coupled with a mass spectrometer for evolved gas analysis provides a comprehensive and self-validating methodology.

Instrumentation and Causality

-

Thermogravimetric Analyzer (TGA): Measures the change in mass of the sample as a function of temperature. This is crucial for quantitatively confirming the mass loss at each stage of dehydration and decomposition.[6]

-

Differential Thermal Analyzer (DTA): Measures the temperature difference between the sample and an inert reference. This identifies whether a process is endothermic (heat absorbing, e.g., dehydration, melting, decomposition) or exothermic (heat releasing, e.g., oxidation).[6]

-

Mass Spectrometer (MS): Identifies the chemical composition of the gases evolved from the sample during heating, confirming the release of water, bromine, and other potential gaseous products.

Experimental Protocol: TGA-DTA-MS Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of CdBr₂·4H₂O into an alumina or platinum crucible.

-

Instrument Setup: Place the sample crucible and an empty reference crucible into the TGA-DTA furnace.

-

Atmosphere Control: Purge the furnace with the desired gas (e.g., high purity nitrogen for inert conditions or dry air for oxidative conditions) at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes to ensure a stable atmosphere.

-

Thermal Program: Heat the sample from ambient temperature to 900°C at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: Continuously record the sample mass (TGA), the differential temperature (DTA), and the mass spectra of the evolved gases (EGA-MS). For the MS, monitor the characteristic m/z ratios for expected products (e.g., m/z 18 for H₂O, m/z 160 for Br₂).

The diagram below outlines this experimental workflow.

Caption: Experimental workflow for TGA-DTA-MS analysis.

Predicted Quantitative Data

Based on the stoichiometry of the proposed decomposition reactions, the following table summarizes the expected quantitative results from a TGA experiment.

| Step | Predicted Temperature Range (°C) | Reaction | Theoretical Mass Loss (%) | Evolved Gases (m/z) | DTA Signal |

| 1a | 36 - 80 | CdBr₂·4H₂O → CdBr₂·2H₂O + 2H₂O | 10.46% | H₂O (18) | Endothermic |

| 1b | 80 - 120 | CdBr₂·2H₂O → CdBr₂·H₂O + H₂O | 5.23% (cumulative 15.69%) | H₂O (18) | Endothermic |

| 1c | 120 - 200 | CdBr₂·H₂O → CdBr₂ + H₂O | 5.23% (cumulative 20.92%) | H₂O (18) | Endothermic |

| 2a | > 570 (in Air) | 2CdBr₂ + O₂ → 2CdO + 2Br₂ | 46.45% (of anhydrous mass) | Br₂ (160), O₂ (32, consumed) | Exothermic |

| 2b | > 800 (in N₂) | CdBr₂ → Cd + Br₂ | 100% (of anhydrous mass) | Br₂ (160), Cd (112, 114) | Endothermic |

Safety and Handling Considerations

Cadmium bromide and its decomposition products are highly toxic. All handling and thermal analysis should be conducted in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory. The gaseous products of decomposition (bromine, cadmium vapor, cadmium oxide fumes) are extremely hazardous and should be properly scrubbed or vented.[1][3]

Conclusion

The thermal decomposition of cadmium bromide tetrahydrate is a predictable, multi-stage process that is highly sensitive to the surrounding atmosphere. It begins with a stepwise dehydration at relatively low temperatures (starting around 36°C) to form anhydrous cadmium bromide. At higher temperatures, the anhydrous salt decomposes. In an inert atmosphere, it is expected to yield cadmium vapor and bromine gas, while in an oxidative atmosphere, the primary products are solid cadmium oxide and bromine gas. The experimental protocols outlined in this guide provide a robust framework for verifying this proposed pathway and for obtaining precise quantitative data on the thermal stability of this compound.

References

Sources

- 1. Cadmium bromide | CdBr2 | CID 9816930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cadmium bromide - Wikipedia [en.wikipedia.org]

- 3. ICSC 0116 - CADMIUM CHLORIDE [inchem.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. web.abo.fi [web.abo.fi]

- 6. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 7. CADMIUM BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

cadmium bromide hydrate CAS number and safety data sheet

An In-Depth Technical Guide to Cadmium Bromide Tetrahydrate (CdBr₂·4H₂O) for the Research Professional

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with cadmium bromide tetrahydrate. It moves beyond a simple recitation of facts to provide a deeper understanding of the compound's properties, safety considerations, and handling protocols, grounded in established scientific principles and regulatory standards. The primary focus of this document is the tetrahydrate form, a compound demanding meticulous handling due to its significant toxicological profile.

Section 1: Core Chemical and Physical Properties

Cadmium bromide is an inorganic compound that exists in two primary forms: anhydrous (CdBr₂) and hydrated. The most common hydrated form is cadmium bromide tetrahydrate (CdBr₂·4H₂O), a white to off-white crystalline solid.[1] Understanding the distinction is critical, as their molecular weights and, to some extent, their reactivity profiles differ. The tetrahydrate is readily soluble in water, alcohol, and acetone.[2] This high solubility is a key factor in its bioavailability and systemic toxicity, as it allows for rapid absorption following exposure.

The CAS (Chemical Abstracts Service) number for Cadmium Bromide Tetrahydrate is 13464-92-1 .[1][3][4][5][6] The anhydrous form has a separate CAS number: 7789-42-6.[2][7][8][9][10]

| Property | Data | Source(s) |

| Chemical Name | Cadmium Bromide Tetrahydrate | [1][4][6] |

| CAS Number | 13464-92-1 | [3][5][11] |

| Linear Formula | CdBr₂·4H₂O | [3][4][11] |

| Molecular Weight | 344.28 g/mol | [1][3][5][6] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in water | [1][4] |

| Melting Point | 36°C | [1] |

| UN Number | 2570 | [1][7][12] |

Section 2: Comprehensive Safety Data Sheet (SDS) Analysis

A thorough understanding of the Safety Data Sheet is not merely a regulatory formality but the foundation of safe laboratory practice. The hazards associated with cadmium bromide tetrahydrate are severe and multifaceted.

GHS Hazard Classification and Statements

The compound is classified as highly hazardous under the Globally Harmonized System (GHS). The signal word is "Danger" .[3]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][3] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[1][3] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1][3] |

| Carcinogenicity | Category 1B | H350: May cause cancer.[3][7] |

| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life. |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1][3] |

Causality: The acute toxicity stems from the cadmium ion's ability to interfere with cellular processes, particularly by binding to sulfhydryl groups in enzymes and displacing essential metals like zinc and calcium. Its carcinogenicity is well-documented, with chronic exposure linked to lung, prostate, and kidney cancers.

Toxicological Profile

-

Acute Effects : Inhalation can lead to coughing, sneezing, and symptoms of lung damage.[13] Ingestion is extremely hazardous and can produce severe toxic symptoms, including kidney and liver injuries.[13][14]

-

Chronic Effects : Repeated or prolonged exposure can cause significant target organ damage, with the kidneys and blood being particularly susceptible.[14] Cadmium is a cumulative poison, meaning the body excretes it very slowly, leading to bioaccumulation and long-term health risks.

-

Carcinogenicity : Classified as a Group 1B carcinogen, indicating it is presumed to have carcinogenic potential for humans.[3] The International Agency for Research on Cancer (IARC) places cadmium and its compounds in Group 1, "carcinogenic to humans."

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory.

-

Engineering Controls : All work must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols. The work area should be well-ventilated.[15]

-

Personal Protective Equipment (PPE) :

-

Hand Protection : Wear nitrile or neoprene gloves. Always inspect gloves for integrity before use.

-

Eye/Face Protection : Wear chemical safety goggles and a face shield.

-

Skin and Body Protection : A lab coat is required. For tasks with a higher risk of spillage, a chemically resistant apron or full suit should be considered.[14]

-

Respiratory Protection : A self-contained breathing apparatus should be used to avoid inhalation of the product, especially during spill cleanup or when engineering controls are insufficient.[14]

-

Section 3: Laboratory Protocols and Best Practices

Adherence to a strict, validated protocol is the only way to ensure safety when handling this compound.

Risk Assessment and Mitigation

Before any work begins, a formal risk assessment must be completed. This involves identifying the specific hazards of the planned experiment (e.g., quantity of material, potential for dust generation) and implementing specific controls.

-

Causality : The primary risks are inhalation of fine particles and accidental ingestion via contaminated hands. The entire workflow must be designed to mitigate these two pathways. For instance, using a micro-spatula and weighing paper within a fume hood directly addresses the inhalation risk. Prohibiting eating, drinking, and smoking in the lab addresses the ingestion risk.[15]

Standard Operating Procedure (SOP): Preparation of an Aqueous Solution

This protocol outlines the steps for safely weighing cadmium bromide tetrahydrate and preparing a stock solution.

-

Preparation (Pre-Operational Checks)

-

Verify that the chemical fume hood has a current certification sticker and that the airflow is functioning correctly.

-

Don all required PPE: safety goggles, face shield, lab coat, and appropriate gloves.

-

Designate a specific work area within the fume hood for handling the compound. Cover the surface with absorbent, disposable bench paper.

-

Assemble all necessary equipment: analytical balance, weigh boat or paper, spatula, pre-labeled beaker for the solution, and a sealed, pre-labeled waste container.

-

Expert Tip: Pre-labeling all glassware and waste containers with the chemical name, concentration, and hazard pictograms prevents critical errors during and after the experiment.

-

-

-

Weighing Procedure

-

Zero the analytical balance within the fume hood.

-

Carefully transfer the desired amount of cadmium bromide tetrahydrate from the stock bottle to the weigh boat using a clean spatula.

-

Perform this transfer slowly and close to the surface to minimize the generation of airborne dust.

-

Once the target weight is achieved, securely close the main stock bottle.

-

-

Solubilization

-

Carefully add the weighed powder to the beaker containing the appropriate volume of solvent (e.g., deionized water).

-

Use a stir bar or gentle swirling to facilitate dissolution. Avoid splashing.

-

Rinse the weigh boat with a small amount of the solvent and add the rinse to the beaker to ensure a complete quantitative transfer.

-

-

Cleanup and Waste Disposal

-

Dispose of the used weigh boat, contaminated bench paper, and gloves in the designated hazardous waste container.[15]

-

Wipe down the spatula and the work surface inside the fume hood with a damp cloth, disposing of the cloth in the same hazardous waste container.

-

Remove PPE in the correct order (gloves first), washing hands thoroughly with soap and water afterward.[15]

-

Emergency Procedures

-

Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse.[12][15] Seek medical attention.[14]

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[14] Seek immediate medical attention.

-

Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12][13]

-

Spill : Evacuate the area. Wearing full PPE, including respiratory protection, cover the spill with an absorbent material. Carefully collect the material into a sealed, labeled hazardous waste container. Do not allow the material to enter surface waters.[16]

Section 4: Applications in Research and Development

Despite its toxicity, cadmium bromide's chemical properties make it a valuable reagent in specific research contexts.

-

Nanomaterial Synthesis : It is used as a precursor in the synthesis of cadmium-based quantum dots (CQDs), such as cadmium zinc sulfide (CdZnS).[3] The bromide ions can influence the kinetics of crystal growth, affecting the final size and optical properties of the nanocrystals.

-

Organic Synthesis : Cadmium bromide can act as a catalyst in certain organic reactions.[11]

-

Photography and Lithography : Historically, it was used in the production of photographic plates and in lithographic processes.[11]

Section 5: Visualization of Safe Handling Workflow

The following diagram illustrates the critical decision points and procedural flow for safely handling cadmium bromide tetrahydrate in a laboratory setting.

Caption: Workflow for Safe Handling of Cadmium Bromide Tetrahydrate.

References

-

Cadmium Bromide Tetrahydrate. (n.d.). American Elements. Retrieved January 12, 2026, from [Link]

-

Cadmium Bromide Tetrahydrate. (2020, January 9). Ab Enterprises. Retrieved January 12, 2026, from [Link]

-

Cadmium Bromide Tetrahydrate | CdBr2·4H2O | CAS 13464-92-1. (n.d.). Heeger Materials Inc. Retrieved January 12, 2026, from [Link]

-

Cadmium bromide anhydrous, Hi-LR™. (n.d.). HiMedia Laboratories. Retrieved January 12, 2026, from [Link]

-

Cadmium Bromide Hydrate CAS #: 681435-25-6. (n.d.). E FORU Materials Inc. Retrieved January 12, 2026, from [Link]

-

Product information, Cadmium bromide anhydrous. (n.d.). P&S Chemicals. Retrieved January 12, 2026, from [Link]

-

GHS 11 (Rev.11) SDS Word Download CAS: 13464-92-1 Name: Cadmium bromide, tetrahydrate. (n.d.). ChemSDS. Retrieved January 12, 2026, from [Link]

-

Material Safety Data Sheet - Cadmium Bromide. (n.d.). Giant Chem Solutions. Retrieved January 12, 2026, from [Link]

Sources

- 1. Cadmium Bromide Tetrahydrate - ProChem, Inc. [prochemonline.com]

- 2. Cadmium bromide anhydrous, Hi-LR™ [himedialabs.com]

- 3. Cadmium bromide 98 13464-92-1 [sigmaaldrich.com]

- 4. americanelements.com [americanelements.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. bangchemicals.com [bangchemicals.com]

- 7. Cadmium Bromide, anhydrous - ProChem, Inc. [prochemonline.com]

- 8. noahchemicals.com [noahchemicals.com]

- 9. strem.com [strem.com]

- 10. pschemicals.com [pschemicals.com]

- 11. heegermaterials.com [heegermaterials.com]

- 12. fishersci.com [fishersci.com]

- 13. CADMIUM BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. giantchemsolutions.com [giantchemsolutions.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Aqueous Solution Chemistry and Speciation of Cadmium Bromide

Abstract

This technical guide provides a comprehensive examination of the aqueous solution chemistry of cadmium bromide (CdBr₂), with a primary focus on its speciation. Cadmium, a toxic heavy metal, exhibits complex behavior in aqueous environments, largely dictated by its ability to form a series of stable bromide complexes. Understanding the distribution of these species is paramount for researchers, environmental scientists, and drug development professionals, as the speciation profoundly influences cadmium's bioavailability, toxicity, and chemical reactivity. This document delves into the fundamental equilibria governing cadmium bromide solutions, explores the key factors influencing species distribution, and details advanced analytical techniques for their characterization. By synthesizing theoretical principles with practical, field-proven methodologies, this guide aims to equip scientists with the necessary knowledge to accurately assess and interpret the behavior of cadmium bromide in aqueous systems.

Introduction: The Significance of Cadmium Speciation

Cadmium bromide is a white crystalline solid that is highly soluble in water.[1][2][3][4] Upon dissolution, it does not simply exist as the free hydrated cadmium ion, Cd(H₂O)₆²⁺, and bromide ions. Instead, a dynamic equilibrium is established, leading to the formation of various cadmium-bromide complexes. The term "speciation" refers to the distribution of an element among defined chemical species in a system. In the context of aqueous cadmium bromide, this involves the relative concentrations of the free cadmium ion and the successive bromide complexes: [CdBr]⁺, [CdBr₂], [CdBr₃]⁻, and [CdBr₄]²⁻.

The speciation of cadmium is of critical importance for several reasons:

-

Toxicity and Bioavailability: The toxicity of cadmium is highly dependent on its chemical form. The free hydrated cadmium ion is generally considered the most bioavailable and toxic form. Complexation with bromide can alter its charge and size, thereby affecting its transport across biological membranes and its interaction with biological targets.

-

Environmental Fate and Transport: The mobility of cadmium in natural waters and soils is governed by its speciation. Charged species will interact differently with sediments and soil organic matter compared to neutral species, influencing their environmental partitioning and persistence.[5]

-

Industrial and Pharmaceutical Applications: In various applications, from electroplating to the synthesis of quantum dots and pharmaceutical intermediates, controlling the speciation of cadmium is crucial for achieving desired product characteristics and reaction outcomes.

This guide will provide a detailed exploration of the principles and techniques necessary to understand and quantify the speciation of cadmium bromide in aqueous solutions.

Fundamental Equilibria of Cadmium Bromide in Aqueous Solution

The dissolution of cadmium bromide in water initiates a series of stepwise complexation reactions. Each step is characterized by a formation constant (Kf), which quantifies the equilibrium between the reactants and the product. The successive formation reactions and their corresponding equilibrium constants are as follows:

-

Cd²⁺(aq) + Br⁻(aq) ⇌ [CdBr]⁺(aq) ; Kf1

-

[CdBr]⁺(aq) + Br⁻(aq) ⇌ ; Kf2

-

+ Br⁻(aq) ⇌ [CdBr₃]⁻(aq) ; Kf3

-

[CdBr₃]⁻(aq) + Br⁻(aq) ⇌ [CdBr₄]²⁻(aq) ; Kf4

The overall formation constant (β) for each species is the product of the stepwise formation constants. For example, for [CdBr₄]²⁻, β₄ = Kf1 × Kf2 × Kf3 × Kf4.

Stability of Cadmium Bromide Complexes

The cadmium(II) ion, with its filled d-orbital (d¹⁰), is a "soft" Lewis acid, and bromide is a "soft" Lewis base. This soft-soft interaction leads to the formation of relatively stable complexes. The stability of these complexes generally decreases in the order I⁻ > Br⁻ > Cl⁻ > F⁻, which is consistent with the principles of Hard and Soft Acids and Bases (HSAB) theory.[6]

A notable and unusual feature in the successive formation constants of cadmium bromide complexes is that Kf4 is often reported to be greater than Kf3.[7][8] Typically, successive formation constants decrease as more ligands are added due to increased steric hindrance and electrostatic repulsion. The observed anomaly for cadmium bromide can be attributed to a change in the coordination geometry of the complex. The addition of the fourth bromide ligand can lead to a more symmetrical and stable tetrahedral [CdBr₄]²⁻ complex from a likely less stable or distorted geometry for the [CdBr₃]⁻ species. Solvation effects may also play a role; if the solvation of the [CdBr₄]²⁻ complex is more favorable than that of [CdBr₃]⁻, it would contribute to a larger Kf4 value.[7]

The following Graphviz diagram illustrates the stepwise formation of cadmium bromide complexes in an aqueous solution.

Caption: Stepwise formation of cadmium bromide complexes.

Quantitative Data on Formation Constants

The following table summarizes representative values for the successive formation constants of cadmium bromide complexes at standard conditions. It is important to note that these values can vary depending on the experimental conditions, such as ionic strength and temperature.

| Formation Constant | Log Kf | Kf | Reference |

| log Kf1 | 1.56 | 36.3 | [7][8] |

| log Kf2 | 0.54 | 3.47 | [7][8] |

| log Kf3 | 0.06 | 1.15 | [7][8] |

| log Kf4 | 0.37 | 2.34 | [7][8] |

Factors Influencing Cadmium Bromide Speciation

The distribution of cadmium bromide species in an aqueous solution is not static and is influenced by several key factors.

Bromide Concentration

According to Le Chatelier's principle, the concentration of bromide ions is the most direct factor influencing the speciation. At low bromide concentrations, the free cadmium ion and the lower-order complexes ([CdBr]⁺ and [CdBr₂]) will predominate. As the bromide concentration increases, the equilibrium will shift towards the formation of higher-order, anionic complexes ([CdBr₃]⁻ and [CdBr₄]²⁻).

Temperature

The formation of cadmium bromide complexes is an exothermic process. Therefore, an increase in temperature will shift the equilibria to the left, favoring the dissociation of the complexes and increasing the relative concentration of the free cadmium ion. Raman spectral studies have shown that at elevated temperatures (e.g., 200°C), species such as [CdBr₂], [CdBr₃]⁻, and [CdBr₄]²⁻ are present, with the tetrabromo complex becoming dominant at high bromide-to-cadmium ratios.[9][10]

Ionic Strength

The ionic strength of the solution affects the activity coefficients of the ions involved in the equilibria. In general, increasing the ionic strength of the solution tends to decrease the stability of the complexes. This is because the increased concentration of ions in the solution provides a more effective shield for the charges of the reacting species, reducing their electrostatic attraction. Studies on cadmium adsorption have shown that an increase in ionic strength leads to decreased adsorption, which can be partly attributed to changes in cadmium speciation.[5][11][12][13][14]

pH

In the absence of other complexing agents, the pH of the solution has a minor direct effect on the speciation of cadmium bromide complexes. However, cadmium ions can undergo hydrolysis at higher pH values to form cadmium hydroxide precipitates.[15] The weakly acidic nature of cadmium bromide solutions is due to the hydrolysis of the hydrated cadmium ion.[15]

Experimental Techniques for Speciation Analysis

A variety of analytical techniques can be employed to investigate the speciation of cadmium bromide in aqueous solutions. The choice of technique depends on the specific information required, such as the identification of species, their quantification, or the determination of their structure.

Raman Spectroscopy

Raman spectroscopy is a powerful technique for identifying the different cadmium-bromide complexes in solution. Each complex has a unique vibrational signature, and the intensity of the Raman bands is proportional to the concentration of the corresponding species. By analyzing the Raman spectra of solutions with varying bromide-to-cadmium ratios, it is possible to identify the predominant species and, in some cases, to calculate their formation constants.[9][10][16][17][18]

Experimental Protocol: Raman Spectroscopic Analysis of Cadmium Bromide Speciation

-

Solution Preparation: Prepare a series of cadmium bromide solutions with varying bromide-to-cadmium molar ratios. This can be achieved by dissolving appropriate amounts of CdBr₂ and a soluble bromide salt (e.g., KBr) in deionized water.

-

Instrument Setup: Use a Raman spectrometer equipped with a suitable laser excitation source (e.g., an argon-ion laser).

-

Data Acquisition: Acquire the Raman spectra of each solution in a quartz cuvette. Ensure a consistent acquisition time and laser power for all measurements.

-

Spectral Analysis: Analyze the obtained spectra to identify the characteristic Raman bands for each cadmium-bromide complex. The position and intensity of these bands will change with the bromide concentration.

-

Data Interpretation: Use factor analysis or deconvolution techniques to determine the relative concentrations of the different species in each solution. This information can then be used to calculate the stepwise formation constants.

The following Graphviz diagram illustrates a typical workflow for Raman spectroscopic analysis.

Caption: Workflow for Raman spectroscopic analysis.

Electrochemical Methods

Electrochemical techniques, particularly potentiometry and voltammetry, are widely used for determining the stability constants of metal complexes.[19][20][21]

-

Potentiometry: This method involves measuring the potential of an ion-selective electrode (e.g., a cadmium ion-selective electrode) in solutions containing varying concentrations of the ligand (bromide). The change in potential is related to the change in the free metal ion concentration, which allows for the calculation of the formation constants.[22]

-

Anodic Stripping Voltammetry (ASV): ASV is a highly sensitive technique for determining the concentration of free and labile metal ions.[19] By measuring the stripping current at different ligand concentrations, information about the complexation of cadmium can be obtained.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful tool for probing the local atomic structure around a specific element. It is element-specific and can be applied to samples in various states, including solutions.[23][24][25][26][27] XAS is divided into two regions:

-

X-ray Absorption Near Edge Structure (XANES): The XANES region provides information about the oxidation state and coordination geometry of the absorbing atom.

-

Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region provides information about the number, type, and distance of the neighboring atoms.

By analyzing the XAS spectra of cadmium bromide solutions, it is possible to determine the coordination number of cadmium and the Cd-Br bond distances for the different complexes present in the solution.

Implications and Applications

A thorough understanding of cadmium bromide speciation has significant implications across various scientific and industrial domains:

-

Environmental Risk Assessment: Accurate speciation data is essential for developing reliable models to predict the environmental fate and toxicity of cadmium.

-

Toxicology: Understanding how complexation with bromide affects the bioavailability and toxicity of cadmium is crucial for human health risk assessment.

-

Drug Development: In the synthesis of cadmium-containing pharmaceuticals or intermediates, controlling speciation is critical for optimizing reaction yields and ensuring product purity.

-

Materials Science: The speciation of cadmium bromide in solution can influence the properties of nanomaterials, such as quantum dots, synthesized from these precursors.

Conclusion

The aqueous solution chemistry of cadmium bromide is characterized by a complex interplay of stepwise equilibria, leading to the formation of various cadmium-bromide species. The distribution of these species is highly dependent on factors such as bromide concentration, temperature, and ionic strength. A comprehensive understanding of cadmium bromide speciation, facilitated by advanced analytical techniques like Raman spectroscopy, electrochemical methods, and X-ray absorption spectroscopy, is indispensable for accurately predicting its behavior, toxicity, and reactivity in a wide range of scientific and industrial applications. This guide provides a foundational framework for researchers and professionals to approach the study of this important and complex system.

References

- Cadmium bromide (CdBr2) properties. (n.d.). Google AI Search.

-

The successive formation constants for complexes of cadmium with Br- are .. - Filo. (2025, September 18). Filo. [Link]

-

Anderson, B. G., & Irish, D. E. (1988). Vibrational spectral studies of solutions at elevated temperatures and pressures. X. Raman spectral study of aqueous cadmium bromide solutions at 25 and 200/sup 0/C. Journal of Solution Chemistry, 17(8), 763–777. [Link]

-

Chemistry/Elem/Elements/Cd - Science made alive. (n.d.). Science Made Alive. [Link]

-

Clarke, J. H. R., & Hester, R. E. (1969). Raman spectral study of the coordination of cadmium(II) with chloride and bromide ions in molten sodium nitrate-potassium nitrate. Inorganic Chemistry, 8(5), 1113–1117. [Link]

-

Raman Spectra of Cadmium Chloride and Cadmium Bromide - R Discovery. (n.d.). R Discovery. [Link]

-

The raman spectra of some metallic halides. (n.d.). Indian Academy of Sciences. [Link]

- CdBr2 properties. (n.d.). Google AI Search.

- Lide, D. R. (Ed.). (2013). CRC Handbook of Chemistry and Physics (94th ed.). CRC Press.

-

Eliezer, I. (1983). Equilibrium constants for cadmium bromide complexes by coulometric determination of cadmium iodate solubility. Analytical Chemistry, 55(9), 1625–1628. [Link]

-

(Sp) (b) The formation of cadmium complexes obtained from the substitution reactions of [Ca(H20)6]2+ and Br" ligand exhibits the successive equilibrium constants. (2021, January 7). Chegg. [Link]

-

Leden, I. (1971). Complex formation. Pure and Applied Chemistry, 27(1-2), 175–186. [Link]

-

A Raman Study of the Bromide Solutions of Zinc and Cadmium1a | Semantic Scholar. (n.d.). Semantic Scholar. [Link]

-

Cadmium bromide - Wikipedia. (n.d.). Wikipedia. [Link]

-

Effect of ionic strength on cadmium adsorption onto kaolinite in single- and multi-element systems. (n.d.). IUSS. [Link]

-

New Prospects in the Electroanalysis of Heavy Metal Ions (Cd, Pb, Zn, Cu): Development and Application of Novel Electrode Surfaces. (n.d.). NIH. [Link]

-

High-resolution examination of the colloidal speciation of cadmium in estuarine waters (Penzé, NW France) | Observatoire de l'environnement en Bretagne. (n.d.). Observatoire de l'environnement en Bretagne. [Link]

-

Electrochemical Metal Speciation Analysis of Chemically Heterogeneous Samples: The Outstanding Features of Stripping Chronopotentiometry at Scanned Deposition Potential | Environmental Science & Technology. (n.d.). ACS Publications. [Link]

-

Speciation and Cycling of Arsenic, Cadmium, Lead and Mercury in Natural Waters. (n.d.). Scope. [Link]

-

Electroanalytical Trace Metal Cations Quantification and Speciation in Freshwaters: Historical Overview, Critical Review of the Last Five Years and Road Map for Developing Dynamic Speciation Field Measurements. (2023, March 21). NIH. [Link]

-

Potentiometric study of mixed cadmium halide complexes in aqueous solution | Journal of Chemical & Engineering Data. (n.d.). ACS Publications. [Link]

-

Radiotracer analysis of cadmium speciation in soil solutions using electrophoresis, dialysis, centrifugation, and ultrafiltration. (n.d.). PubMed. [Link]

-

Effect of Ionic Strength and Coexisting Ions on the Biosorption of Divalent Nickel by the Acorn Shell of the Oak Quercus crassipes Humb. & Bonpl. (2020, October 1). MDPI. [Link]

-

Ionic Speciation of Ecotoxic Lead (2+), Cadmium (2+), and Naturally Occurring Ions with Dissolved Organic Matter in Seawater from the Bay of Bengal by Differential Pulse Anodic Stripping Voltammetry, Continuous Binding Model, and Computational Chemical Equilibria: Effect of Global Warming. (n.d.). MDPI. [Link]

-

X-ray absorption spectroscopy. (n.d.). NIH. [Link]

-

Effect of increased ionic strength on Cd (A) and DMA (B) adsorption to... - ResearchGate. (n.d.). ResearchGate. [Link]

-

The Stability Constants of Cadmium Chloride Complexes: Variation with Temperature and Ionic Strength1 | Journal of the American Chemical Society. (n.d.). ACS Publications. [Link]

-

Cadmium-isocitrate complex: its stability as a function of ionic strength. (n.d.). PubMed. [Link]

-

Accurate X‐ray Absorption Spectra near L‐ and M‐Edges from Relativistic Four-Component Damped Response Time-Depend. (2021, August 7). Wiley Online Library. [Link]

-

Cadmium bromide (CdBr2) | Br2Cd | CID 24609 - PubChem. (n.d.). NIH. [Link]

-

High-Resolution X-ray Emission and X-ray Absorption Spectroscopy. (n.d.). Chemical Reviews. [Link]

-

Thermodynamics of aqueous solutions of dodecyldimethylethylammonium bromide. (n.d.). ScienceDirect. [Link]

-

Dispersive X-ray absorption spectroscopy using independent grazing-incidence focusing and convexly bent Bragg-crystal dispersing optics. (n.d.). PubMed Central. [Link]

-

X-ray absorption in atomic Cd in the K-edge region. (n.d.). UNG. [Link]

-

Thermodynamics of micellization of decyldimethylbenzylammonium bromide in aqueous solution | Request PDF. (2025, August 9). ResearchGate. [Link]

-

(PDF) Study of bromide salts solubility in the (m1KBr+m2CaBr2)(aq) system at T=323.15K. Thermodynamic model of solution behaviour and (solid+liquid) equilibria in the ternaries (m1KBr+m2CaBr2)(aq), and (m1MgBr2+m2CaBr2)(aq), and in the quinary (Na+. (2025, August 8). ResearchGate. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. webqc.org [webqc.org]

- 3. CAS 7789-42-6: Cadmium bromide | CymitQuimica [cymitquimica.com]

- 4. Cadmium bromide - Wikipedia [en.wikipedia.org]

- 5. old.iuss.org [old.iuss.org]

- 6. publications.iupac.org [publications.iupac.org]

- 7. The successive formation constants for complexes of cadmium with Br- are .. [askfilo.com]

- 8. chegg.com [chegg.com]

- 9. Vibrational spectral studies of solutions at elevated temperatures and pressures. X. Raman spectral study of aqueous cadmium bromide solutions at 25 and 200/sup 0/C (Journal Article) | OSTI.GOV [osti.gov]

- 10. A Raman Study of the Bromide Solutions of Zinc and Cadmium1a | Semantic Scholar [semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Cadmium-isocitrate complex: its stability as a function of ionic strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. webqc.org [webqc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. discovery.researcher.life [discovery.researcher.life]

- 18. ias.ac.in [ias.ac.in]